Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+)
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Overview
Description
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is a complex compound that features a platinum center coordinated with diammine, aqua, and N-methyl-2,7-diazapyrenium ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) typically involves the coordination of platinum with the desired ligands under controlled conditions. The process begins with the preparation of N-methyl-2,7-diazapyrenium, which is then reacted with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, and ammonia is added to form the diammine complex. The final step involves the addition of water to complete the coordination sphere of the platinum center .
Industrial Production Methods
While specific industrial production methods for Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum center, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can substitute the existing ligands. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could result in lower oxidation state species. Substitution reactions yield new platinum complexes with different ligand environments .
Scientific Research Applications
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) has several scientific research applications:
Chemistry: The compound’s unique coordination environment makes it a valuable model for studying platinum-based coordination chemistry and catalysis.
Industry: Its photophysical properties make it suitable for applications in molecular electronics and sensors.
Mechanism of Action
The mechanism of action of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) involves its interaction with DNA and other biomolecules. The compound can bind to DNA, causing structural changes that disrupt its function. This interaction is facilitated by the N-methyl-2,7-diazapyrenium ligand, which enhances the compound’s affinity for DNA. The platinum center plays a crucial role in mediating these interactions, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2,7-diazapyrenium: A similar compound that lacks the platinum center but shares the N-methyl-2,7-diazapyrenium ligand.
N,N’-dimethyl-2,7-diazapyrenium: Another derivative with two methyl groups on the diazapyrenium core.
Uniqueness
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is unique due to its combination of a platinum center with the N-methyl-2,7-diazapyrenium ligand. This combination imparts distinct photophysical and biochemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
129484-61-3 |
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Molecular Formula |
C15H19N4OPt+3 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
azane;6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;platinum(2+);hydrate |
InChI |
InChI=1S/C15H11N2.2H3N.H2O.Pt/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11;;;;/h2-9H,1H3;2*1H3;1H2;/q+1;;;;+2 |
InChI Key |
RGSHAFOKWBJNRL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2.N.N.O.[Pt+2] |
Origin of Product |
United States |
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